molecular formula C20H22N2O3S B4987208 1-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]piperidin-2-one

1-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]piperidin-2-one

Cat. No.: B4987208
M. Wt: 370.5 g/mol
InChI Key: LUEJTSUJOKRAOS-UHFFFAOYSA-N
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Description

1-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]piperidin-2-one is a complex organic compound that features a quinoline moiety linked to a piperidinone structure via a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]piperidin-2-one typically involves multiple steps, starting with the preparation of the quinoline and piperidinone intermediates. One common method involves the sulfonylation of 3,4-dihydroquinoline followed by coupling with a piperidinone derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce sulfides .

Scientific Research Applications

1-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]piperidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, while the sulfonyl group may interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]piperidin-2-one is unique due to its combination of a quinoline moiety, a sulfonyl group, and a piperidinone structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c23-20-9-3-4-14-21(20)17-10-12-18(13-11-17)26(24,25)22-15-5-7-16-6-1-2-8-19(16)22/h1-2,6,8,10-13H,3-5,7,9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEJTSUJOKRAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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